molecular formula C20H13Na3O11S3 B219529 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline CAS No. 121034-91-1

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline

Cat. No. B219529
CAS RN: 121034-91-1
M. Wt: 664.8 g/mol
InChI Key: PEHRPMUOLJFLMT-WVQMWBIHSA-N
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Description

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline, also known as AGK2, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies and has become an essential tool in the field of molecular biology.

Mechanism of Action

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline acts as a competitive inhibitor of SIRT1 by binding to its catalytic domain. This binding prevents the deacetylation of acetylated proteins, leading to their accumulation and altered cellular functions. This compound has also been shown to induce the acetylation of p53, a tumor suppressor protein, leading to its stabilization and increased transcriptional activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve glucose metabolism. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. It has also been shown to have low toxicity and can be used in vivo. However, this compound has some limitations, including its specificity for SIRT1 and its potential off-target effects.

Future Directions

There are several future directions for the use of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to investigate its effects on other cellular processes, including autophagy and DNA damage repair. Additionally, the development of more specific inhibitors of SIRT1 may lead to the discovery of new therapeutic targets.

Synthesis Methods

The synthesis of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline involves the condensation of 9-acridinylamine with the protected dipeptide Boc-Gly-His-OMe, followed by the addition of Boc-Lys(Alloc)-OH and Boc-Gly-OH. The final product is obtained after the removal of the protecting groups using TFA/H2O.

Scientific Research Applications

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline has been extensively used in scientific research as an inhibitor of the NAD-dependent deacetylase Sirtuin 1 (SIRT1). SIRT1 is a protein that regulates various cellular processes, including metabolism, DNA damage repair, and aging. This compound has been shown to inhibit the deacetylase activity of SIRT1, leading to the accumulation of acetylated proteins and altered cellular functions.

properties

IUPAC Name

(2S)-N-[2-[4-(acridin-9-ylamino)anilino]acetyl]-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N10O4/c36-16-6-5-11-29(44-35(49)30(43-31(46)18-37)17-24-19-38-21-40-24)34(48)45-32(47)20-39-22-12-14-23(15-13-22)41-33-25-7-1-3-9-27(25)42-28-10-4-2-8-26(28)33/h1-4,7-10,12-15,19,21,24,29-30,39H,5-6,11,16-18,20,36-37H2,(H,41,42)(H,43,46)(H,44,49)(H,45,47,48)/t24?,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHRPMUOLJFLMT-WVQMWBIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)C(CCCCN)NC(=O)C(CC5C=NC=N5)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5C=NC=N5)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923643
Record name N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121034-91-1
Record name 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121034911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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